molecular formula C24H27N3O3 B2401229 1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775371-62-4

1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

货号: B2401229
CAS 编号: 1775371-62-4
分子量: 405.498
InChI 键: JSYRCBQNMGCWPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound features a piperidine core substituted with a 3-phenyl-1,2,4-oxadiazole methyl group and a 3-(4-methoxyphenyl)propanoyl moiety. Such structural motifs are common in medicinal chemistry for targeting enzymes, receptors, or microbial pathways .

属性

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-29-21-10-7-18(8-11-21)9-12-23(28)27-15-13-19(14-16-27)17-22-25-24(26-30-22)20-5-3-2-4-6-20/h2-8,10-11,19H,9,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYRCBQNMGCWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic compound with potential pharmacological applications. Its structure incorporates a piperidine ring and an oxadiazole moiety, both known for their biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC24_{24}H27_{27}N3_{3}O3_{3}
Molecular Weight405.5 g/mol
CAS Number1775371-62-4
SMILESCOc1ccc(CCC(=O)N2CCC(Cc3nc(-c4ccccc4)no3)CC2)cc1

Antibacterial Activity

Recent studies have indicated that compounds similar to 1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine exhibit significant antibacterial properties. For instance, derivatives containing the oxadiazole and piperidine structures have shown promising results against various bacterial strains.

In one study, synthesized derivatives demonstrated IC50_{50} values ranging from 0.63 µM to 6.28 µM against urease, indicating strong enzyme inhibition capabilities compared to a reference standard (IC50_{50} = 21.25 µM) .

Enzyme Inhibition

The compound's oxadiazole and piperidine components are linked to various enzyme inhibition activities:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have been evaluated for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases.
  • Urease Inhibition : The compound has shown potential as a urease inhibitor, which is significant in treating infections caused by urease-producing bacteria.

The enzyme inhibitory activities of related compounds have been summarized in the following table:

Compound TypeEnzyme TargetIC50_{50} (µM)
Piperidine DerivativesAChE2.14
Urease InhibitorsUrease0.63

Case Studies

Several case studies highlight the biological potential of similar compounds:

  • Synthesis and Evaluation : A study synthesized various piperidine derivatives and assessed their antibacterial activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results showed that certain derivatives exhibited effective antibacterial activity with MIC values as low as 15.62 µg/mL .
  • Therapeutic Applications : Research indicates that piperidine-based compounds are associated with anesthetic activity and the treatment of cocaine abuse, showcasing their versatility in pharmacological applications .

科学研究应用

Anticancer Activity

Recent studies have highlighted the synthesis of compounds similar to 1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine that exhibit promising anticancer properties. For instance:

  • Synthesis of Propanamide Derivatives : Research has shown that derivatives bearing 1,3,4-oxadiazole and piperidine structures can be synthesized and evaluated for their anticancer activity. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Induces apoptosis
Compound BHeLa15Inhibits cell proliferation
Compound CA5498Cell cycle arrest

Antipsychotic Potential

The compound's structural components suggest potential applications in treating psychiatric disorders. Recent pharmacological evaluations indicate that derivatives containing the oxadiazole and piperidine moieties have shown affinity for multiple neurotransmitter receptors involved in mood regulation.

Case Study: Multireceptor Affinity

A study focused on synthesizing new antipsychotic agents revealed that compounds with similar structures to the target compound exhibited significant binding affinities for dopamine D2 and serotonin 5HT2A receptors. This multireceptor interaction profile is crucial for developing effective antipsychotic medications .

Antimicrobial Properties

In addition to anticancer and antipsychotic applications, compounds containing the oxadiazole structure have demonstrated antibacterial properties. A series of synthesized compounds showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

Table 2: Antimicrobial Activity of Oxadiazole Compounds

Compound NameBacterial StrainZone of Inhibition (mm)
Compound DSalmonella typhi15
Compound EBacillus subtilis20
Compound FEscherichia coli10

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Group Impacts:

Substituents on the Aromatic Rings: Chlorine vs. Methoxy Groups: The compound from (1-(4-chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine) replaces the 4-methoxyphenyl group with a 4-chloro-2-methoxybenzoyl group. Ethoxy vs. Methoxy: highlights a compound with a 2-ethoxybenzoyl group. Ethoxy’s larger size may reduce metabolic stability compared to methoxy but increase steric effects for selective targeting .

Oxadiazole Substituents: 3-Phenyl vs. 3-Methoxyphenyl: ’s compound (4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]piperidine) introduces a methoxy group on the oxadiazole’s phenyl ring.

Core Modifications: Cyclopropane Integration: ’s compound incorporates a cyclopropane ring into the propanoyl chain, introducing ring strain that may rigidify the structure and influence conformational preferences . Sulfonyl Group: ’s derivative includes a 4-methylbenzenesulfonyl group, which increases polarity and may improve solubility or enzyme inhibition via sulfonamide interactions .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound Likely C24H27N3O3* ~405.5 3-(4-Methoxyphenyl)propanoyl, 3-phenyl-oxadiazole Balanced lipophilicity, metabolic stability
1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine C₂₂H₂₂ClN₃O₃ 411.9 4-Chloro-2-methoxybenzoyl Enhanced electronegativity
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]piperidine C22H25N3O2 363.5 3-Methoxyphenyl-oxadiazole, 4-methylbenzyl Improved π-π interactions
1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Not reported Not reported 2-Ethoxybenzoyl Increased steric bulk
1-[1-(4-Methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine C25H27N3O3 417.5 Cyclopropane-propanoyl Conformational rigidity

*Molecular formula inferred from structural analogs in and .

常见问题

Q. What are the key considerations for optimizing the synthetic route of this compound?

The synthesis involves multi-step reactions, including the formation of the 1,2,4-oxadiazole ring and piperidine functionalization. Key steps include:

  • Coupling Reactions : Use palladium-catalyzed cross-coupling to attach the 4-methoxyphenylpropanoyl group to the piperidine ring .
  • Cyclization Conditions : Optimize temperature (e.g., 80–100°C) and solvent (e.g., DMF or THF) for oxadiazole ring formation, ensuring minimal side-product formation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields .

Q. How can analytical methods validate the structural integrity of this compound?

A combination of spectroscopic and chromatographic techniques is critical:

  • HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) for purity assessment .
  • NMR/FTIR : Confirm the presence of the oxadiazole ring (C=N stretching at 1600–1650 cm⁻¹) and piperidine protons (δ 2.5–3.5 ppm in ¹H NMR) .
  • Mass Spectrometry : Verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the substituents .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound?

SAR studies should focus on:

  • Substituent Variation : Systematically modify the 4-methoxyphenyl and phenyl-oxadiazole groups to assess their impact on bioactivity. For example, replacing methoxy with halogens may enhance receptor binding .
  • Molecular Docking : Use computational tools to predict interactions with targets like enzymes (e.g., cyclooxygenase) or neurotransmitter receptors .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (oxadiazole N/O) and hydrophobic regions (aromatic rings) for activity .

Q. How can contradictory data in biological assays (e.g., inconsistent IC₅₀ values) be resolved?

Contradictions often arise from assay conditions or compound stability:

  • Buffer Optimization : Test different pH levels (e.g., 7.4 vs. 6.5) to mimic physiological environments, as protonation states affect binding .
  • Metabolic Stability : Pre-incubate the compound with liver microsomes to assess degradation rates, which may explain variability in cell-based assays .
  • Orthogonal Assays : Validate results using alternate methods (e.g., fluorescence polarization vs. surface plasmon resonance) .

Q. What experimental designs are suitable for studying its enzyme inhibition mechanisms?

  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish between competitive, non-competitive, or uncompetitive modes. Monitor changes in KmK_m and VmaxV_{max} .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH, ΔS) to infer interaction forces .
  • Site-Directed Mutagenesis : Modify key residues in the enzyme’s active site to identify critical binding regions .

Q. How can researchers address poor solubility during in vivo studies?

  • Formulation Optimization : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve water solubility, which are cleaved in vivo .
  • Salt Formation : Explore hydrochloride or sulfate salts for better crystallinity and dissolution rates .

Methodological Considerations

Q. What computational tools are recommended for predicting off-target interactions?

  • SwissTargetPrediction : Predicts protein targets based on chemical similarity to known ligands .
  • Molecular Dynamics Simulations : Use AMBER or GROMACS to simulate binding stability over 100+ ns trajectories .
  • ADMET Prediction : Tools like ADMETlab 2.0 assess absorption, toxicity, and cytochrome P450 interactions early in development .

Q. How can researchers validate the compound’s antioxidant activity?

  • DPPH Assay : Measure radical scavenging at 517 nm and calculate IC₅₀ values. Compare to ascorbic acid as a positive control .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell cultures exposed to oxidative stress (e.g., H₂O₂) .
  • Electrochemical Methods : Cyclic voltammetry can quantify redox potentials, correlating with antioxidant capacity .

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